molecular formula C14H20N2O4 B11940358 2-morpholinoethyl N-(4-methoxyphenyl)carbamate CAS No. 123162-06-1

2-morpholinoethyl N-(4-methoxyphenyl)carbamate

Cat. No.: B11940358
CAS No.: 123162-06-1
M. Wt: 280.32 g/mol
InChI Key: VJZPZOCLBPTCDQ-UHFFFAOYSA-N
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Description

2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.326 g/mol It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxyphenyl isocyanate+2-Morpholinoethanol2-Morpholinoethyl N-(4-methoxyphenyl)carbamate\text{4-Methoxyphenyl isocyanate} + \text{2-Morpholinoethanol} \rightarrow \text{this compound} 4-Methoxyphenyl isocyanate+2-Morpholinoethanol→2-Morpholinoethyl N-(4-methoxyphenyl)carbamate

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial production may incorporate advanced analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group or the methoxyphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Morpholinoethyl N-(4-methoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl N-(4-methoxyphenyl)carbamate
  • 2-Naphthyl N-(4-methoxyphenyl)carbamate
  • 4-Methoxyphenyl N-(2-chlorophenyl)carbamate
  • 2-Isopropylphenyl N-(4-methoxyphenyl)carbamate

Uniqueness

2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of the morpholinoethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

123162-06-1

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C14H20N2O4/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16/h2-5H,6-11H2,1H3,(H,15,17)

InChI Key

VJZPZOCLBPTCDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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